(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide
CAS No.:
Cat. No.: VC13479705
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-cyclopropylpropanamide |
| Standard InChI | InChI=1S/C14H17N3O/c1-10(16)14(18)17(13-6-7-13)9-12-5-3-2-4-11(12)8-15/h2-5,10,13H,6-7,9,16H2,1H3/t10-/m0/s1 |
| Standard InChI Key | DBQBXYUWXVSGOT-JTQLQIEISA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N |
| SMILES | CC(C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N |
| Canonical SMILES | CC(C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N |
Introduction
(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide is a chiral organic compound that falls under the class of propionamide derivatives. These compounds are often studied for their potential pharmacological applications, including antiproliferative and anti-inflammatory activities. This article explores the compound's structure, properties, synthesis, and potential applications based on available data.
Synthesis
The synthesis of (S)-2-amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide typically involves:
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Starting Materials:
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A chiral precursor such as (S)-alanine methyl ester.
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Benzyl cyanide derivatives.
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Cyclopropylamine.
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Reaction Conditions:
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The reaction proceeds via amidation or reductive amination under controlled conditions.
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Catalysts such as carbodiimides or borohydrides are commonly used.
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Purification:
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The product is purified through recrystallization or chromatographic techniques to ensure enantiomeric purity.
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Applications and Biological Activity
4.1 Pharmacological Potential
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Anticancer Activity: Similar compounds have shown antiproliferative effects on cancer cell lines by inducing apoptosis via caspase activation pathways .
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Anti-inflammatory Properties: The cyano group and cyclopropyl moiety may contribute to inhibitory effects on COX or LOX enzymes, as observed in related compounds .
4.2 Molecular Docking Studies
Preliminary in silico studies suggest that the compound's functional groups enhance binding affinity to target proteins, making it a candidate for further drug development.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.28 g/mol |
| Chiral Center | Yes (S-enantiomer) |
| Key Functional Groups | Amino (-NH2), Cyano (-CN), Cyclopropyl |
| Solubility | Likely soluble in polar solvents |
| Potential Applications | Anticancer, Anti-inflammatory |
Research Gaps and Future Directions
While the compound exhibits promising structural features for biological activity:
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Experimental Validation: In vitro and in vivo testing are required to confirm its pharmacological effects.
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Toxicity Studies: Comprehensive toxicity profiles need to be established.
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Optimization: Structural modifications could improve potency and selectivity for specific targets.
This detailed overview highlights the potential of (S)-2-amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide as a valuable molecule for further research in medicinal chemistry.
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